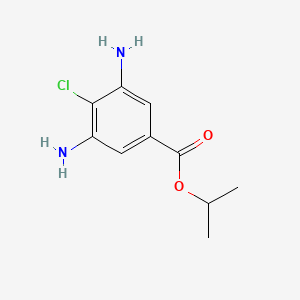

Isopropyl 3,5-diamino-4-chlorobenzoate

Description

Contextualizing Isopropyl 3,5-Diamino-4-chlorobenzoate within the Class of Aminobenzoate Esters

This compound is a specific example of a substituted benzoate (B1203000) ester that belongs to the broader class of aminobenzoate esters. This class is defined by the presence of one or more amino (-NH2) groups on the benzene (B151609) ring. Aminobenzoate esters are crucial intermediates in organic synthesis, serving as precursors for dyes, pharmaceuticals, and other specialty chemicals. chemicalbook.com The amino group is a powerful activating group, influencing the aromatic ring's reactivity towards electrophilic substitution and also providing a site for further chemical modification.

The synthesis of aminobenzoate esters can be achieved through various routes, with a common industrial method being the transesterification of a simple alkyl aminobenzoate, such as ethyl 4-aminobenzoate (B8803810) (benzocaine) or butyl 4-aminobenzoate (butamben), with a desired alcohol in the presence of a catalyst. google.com Another general approach for producing polysubstituted aminobenzoate esters like the target compound involves a multi-step synthesis. A typical sequence includes the nitration of a substituted benzoic acid, followed by esterification, and finally, the reduction of the nitro groups to amino groups. google.com

This compound is distinguished by its particular substitution pattern: two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isopropyl ester group. This combination of functional groups—electron-donating amino groups, an electron-withdrawing chlorine atom, and a moderately bulky ester group—imparts a unique set of chemical properties and potential reactivities to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40362-33-2 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

This table presents key identifiers and properties for this compound. chemscene.com

Significance of Multifunctional Aromatic Esters in Contemporary Synthetic Chemistry and Materials Science

Multifunctional aromatic esters, such as this compound, are compounds that possess several reactive sites or functional groups within a single molecular scaffold. Their significance in modern chemistry and materials science is substantial, as they serve as versatile building blocks for constructing complex molecular architectures and advanced materials. numberanalytics.commdpi.com The presence of multiple distinct functional groups—such as amino, halogen, and ester moieties—allows for selective and sequential chemical transformations, enabling the synthesis of intricate target molecules with high efficiency. numberanalytics.com

In synthetic chemistry, these esters are valuable intermediates. The amino groups can be diazotized and replaced, acylated, or used to form heterocyclic rings. The ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. The halogen atom provides a handle for cross-coupling reactions, one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This multifunctionality makes them key components in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

In materials science, multifunctional aromatic compounds are critical for the development of high-performance polymers and functional materials. numberanalytics.comzslubes.com The aromatic core provides rigidity and thermal stability, while the functional groups can be used to form cross-linked networks or to tune the material's properties, such as solubility, conductivity, and optical behavior. For example, aromatic diamines are common monomers for the synthesis of polyimides and aramids, which are known for their exceptional thermal stability and mechanical strength. Aromatic esters with unique structures can be designed to resist oxidation and thermal degradation, making them suitable as high-viscosity base stocks for specialty lubricants. zslubes.com Furthermore, multifunctional aromatic acids and their ester derivatives are increasingly used as organic linkers in the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3,5-diamino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLBKAUVIHKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602187 | |

| Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40362-33-2 | |

| Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of Isopropyl 3,5 Diamino 4 Chlorobenzoate and Its Derivatives

Mechanistic Investigations of Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. ucalgary.calibretexts.org These reactions are fundamental in organic chemistry and have been extensively studied. ucalgary.ca

The acid-catalyzed hydrolysis of an ester is a reversible process that is essentially the reverse of Fischer esterification. ucalgary.cayoutube.com The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). youtube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.cayoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate. ucalgary.calibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the attacking water molecule that is now positively charged) to one of the oxygen atoms of the original ester. This can occur via the solvent (water). youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (isopropanol in this case) as a leaving group. libretexts.org The leaving group is protonated in the process, making it a better leaving group. youtube.com

Deprotonation: The final step is the deprotonation of the newly formed carboxylic acid by a water molecule, regenerating the acid catalyst. libretexts.org

Table 1: Key Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking water moiety to the alkoxy group. |

| 4 | Elimination of the alcohol leaving group, facilitated by the reformation of the carbonyl double bond. |

| 5 | Deprotonation to yield the final carboxylic acid product and regenerate the acid catalyst. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comorganicchemistrytutor.com The term "saponification" originates from the use of this reaction in soap making. ucalgary.cascienceinfo.com The reaction is typically carried out with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). scienceinfo.com

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.caorganicchemistrytutor.com This results in the formation of a tetrahedral intermediate. organicchemistrytutor.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (isopropoxide in this case) as the leaving group. ucalgary.camasterorganicchemistry.com

The rate of saponification can be influenced by substituents on both the alkyl and the benzoate (B1203000) portions of the ester. lookchem.com

Table 2: Key Steps in Base-Catalyzed Ester Hydrolysis (Saponification)

| Step | Description |

| 1 | Nucleophilic attack of the hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the alkoxide leaving group to form a carboxylic acid. |

| 4 | Deprotonation of the carboxylic acid by the alkoxide to form a carboxylate salt and an alcohol. |

Both acid- and base-catalyzed ester hydrolysis are examples of a broader class of reactions known as nucleophilic acyl substitution. ucalgary.cauomustansiriyah.edu.iq In these reactions, a nucleophile replaces a leaving group on a carbonyl carbon. openstax.orgmasterorganicchemistry.com The general mechanism involves a two-step addition-elimination process. openstax.orgmasterorganicchemistry.com

Addition Step: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. openstax.orguomustansiriyah.edu.iq

Elimination Step: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. libretexts.org Weaker bases are better leaving groups. libretexts.org The reactivity of the carbonyl group is also affected by steric and electronic factors. openstax.org Strongly polarized acyl compounds are more reactive. openstax.org

Esters are less reactive towards nucleophiles than acid chlorides and anhydrides. uomustansiriyah.edu.iq Besides hydrolysis, esters can undergo other nucleophilic acyl substitution reactions, such as aminolysis (reaction with amines to form amides) and transesterification (reaction with an alcohol to form a different ester). libretexts.org

Reactivity of Aromatic Substituents (Amino and Chloro Groups)

The amino and chloro substituents on the aromatic ring of Isopropyl 3,5-diamino-4-chlorobenzoate significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The substituents already present on the ring affect both the rate of the reaction and the position of the new substituent. wikipedia.orglibretexts.org

Activating and Deactivating Groups: Some substituents activate the ring, making it more reactive than benzene (B151609), while others deactivate it. libretexts.org Amino groups (-NH₂) are strong activating groups because the nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density of the ring and making it more attractive to electrophiles. quora.com Halogens, like chlorine, are generally deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Directing Effects: Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org Activating groups are typically ortho, para-directors, while deactivating groups are often meta-directors (with the exception of halogens). libretexts.orgstackexchange.com

The amino groups in this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. masterorganicchemistry.com This nucleophilicity allows them to participate in a variety of chemical transformations.

The reactivity of amino groups as nucleophiles can be influenced by the pH of the solution. rsc.orgresearchgate.net The primary amino groups in amino acids have been shown to have similar nucleophilicities. researchgate.net These amino groups can react with various electrophiles. For instance, aromatic amino acids can undergo reactions such as acylation, alkylation, and reactions with carbonyl compounds. numberanalytics.com

In the context of this compound, the nucleophilic amino groups could potentially react with electrophiles, leading to the formation of new C-N bonds. This could include reactions like acylation to form amides or alkylation. The presence of two amino groups offers the possibility of di-substitution, depending on the reaction conditions and the stoichiometry of the electrophile.

Influence of Substituents on Aromatic Ring Reactivity and Positional Selectivity

The reactivity of the aromatic ring in this compound is determined by the interplay of the electronic effects of its three substituents: two amino groups (-NH₂), a chloro group (-Cl), and an isopropyl carboxylate group (-COOCH(CH₃)₂). These groups influence the electron density of the benzene ring and direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

The primary electronic influences are the inductive effect (I) and the resonance effect (R or M). The inductive effect involves the polarization of σ bonds, while the resonance effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org

Amino Groups (-NH₂): The amino groups are powerful activating substituents. libretexts.org They exhibit a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of nitrogen. However, this is significantly outweighed by their strong electron-donating resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. libretexts.org This delocalization substantially increases the electron density of the ring, particularly at the ortho and para positions relative to the amino groups, making the ring much more susceptible to electrophilic attack than benzene itself. msu.edu

Isopropyl Carboxylate Group (-COOCH(CH₃)₂): This ester group is a deactivating substituent and a meta-director. It withdraws electron density from the ring through both a -I effect (due to the electronegative oxygen atoms) and a -R effect (delocalization of π electrons from the ring into the carbonyl group). libretexts.org This deactivation makes the ring less nucleophilic and slower to react with electrophiles.

Combined Effect and Positional Selectivity:

When multiple substituents are present on a benzene ring, their directing effects can be either cooperative (reinforcing) or antagonistic. msu.edu In the case of this compound, the directing effects are dominated by the two powerful activating amino groups.

The positions on the ring are numbered as follows: C1 (with the ester group), C2, C3 (with an amino group), C4 (with the chloro group), C5 (with an amino group), and C6.

The amino group at C3 directs ortho (C2, C4) and para (C6).

The amino group at C5 directs ortho (C4, C6) and para (C2).

The directing effects of both amino groups strongly reinforce each other, activating positions C2 and C6. The C4 position is also activated but is already substituted with a chlorine atom. Therefore, electrophilic substitution is overwhelmingly directed to the C2 and C6 positions. The deactivating ester group at C1 and the chloro group at C4 have a minimal influence on the positional selectivity in the face of the powerful directing ability of the two amino groups.

Table 1: Summary of Substituent Effects on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Reactivity | Directing Influence |

| Isopropyl Carboxylate | C1 | -I | -R | Deactivating | Meta |

| Amino | C3 | -I | +R | Strongly Activating | Ortho, Para |

| Chloro | C4 | -I | +R | Deactivating | Ortho, Para |

| Amino | C5 | -I | +R | Strongly Activating | Ortho, Para |

Radical Reactions Involving Benzoate Systems

Benzoate systems, including derivatives like this compound, can participate in radical reactions, often initiated by radiation or chemical initiators that generate highly reactive species like hydroxyl radicals (•OH).

Studies on chlorobenzoic acids have shown that •OH radicals react rapidly, typically by adding to the aromatic ring to form hydroxycyclohexadienyl-type radicals. dtu.dk The position of this addition is influenced by the existing substituents. For chlorobenzoic acids, the subsequent decay of these adducts can lead to dehalogenation (removal of the chlorine atom) or degradation of the aromatic ring. dtu.dk The efficiency of dehalogenation has been observed to be dependent on the position of the chlorine atom. dtu.dk

In the context of this compound, the presence of two electron-donating amino groups would significantly influence the course of radical reactions. These groups would stabilize radical adducts formed by the addition of radicals to the ring, particularly at the electron-rich C2 and C6 positions. The reaction with •OH radicals could proceed as follows:

Initiation: Generation of a radical species (e.g., •OH).

Propagation: The radical attacks the electron-rich aromatic ring, forming a resonance-stabilized radical adduct. The attack is likely favored at positions C2 or C6 due to the strong activating effect of the amino groups.

Termination: The resulting radical intermediates can undergo various reactions, such as dimerization, reaction with oxygen to form peroxyl radicals, or elimination reactions that could potentially lead to hydroxylation or dehalogenation of the ring. dtu.dk

Another potential site for radical reactions is the isopropyl group of the ester. The tertiary hydrogen on the isopropyl group could be susceptible to abstraction by a radical, initiating a free-radical chain reaction at the side chain, although reactions involving the activated aromatic ring are generally more prominent. libretexts.org

Table 2: Potential Radical Reactions and Products for this compound

| Reactant / Initiator | Reaction Type | Probable Site of Attack | Potential Products |

| Hydroxyl Radical (•OH) | Radical Addition | Aromatic Ring (C2, C6) | Hydroxylated derivatives, Ring-opened products, Dehalogenated derivatives |

| Halogen Radical (e.g., •Br) | Radical Substitution | Isopropyl Group (C-H) | Isopropyl-brominated derivatives |

| Peroxyl Radicals (ROO•) | Addition / Abstraction | Aromatic Ring / Isopropyl Group | Peroxy adducts, Hydroperoxides |

Intramolecular and Intermolecular Rearrangements of Benzoate Derivatives

Aminobenzoate derivatives can undergo various rearrangement reactions, influenced by factors such as reaction conditions, steric effects, and the electronic nature of the substituents. nih.govacs.org

Intramolecular Rearrangements:

For this compound, intramolecular reactions could be facilitated by the proximity of the amino groups to the ester functionality, although the meta-relationship makes direct cyclization onto the carbonyl group difficult without a catalyst or conversion to a more reactive intermediate. Intramolecular hydrogen bonding between an amino group and the carbonyl oxygen of the ester could occur, which can reduce the reactivity of both groups by affecting their conformation and electron availability. nih.govacs.org

In related systems, such as derivatives of 2-aminobenzothiazoles, intramolecular rearrangements have been observed where an amine group attacks an adjacent ring system, leading to novel heterocyclic structures. nih.gov While not directly applicable, this demonstrates the potential for amino groups to act as internal nucleophiles under specific conditions.

Intermolecular Rearrangements and Reactions:

Intermolecular reactions are more probable for this compound. The aromatic amino groups can act as nucleophiles in reactions with other molecules. For instance, aminobenzoic acid derivatives are known to participate in coupling reactions. The Buchwald-Hartwig coupling, which forms carbon-nitrogen bonds, is a common reaction for aromatic amines. nih.gov Similarly, Ullmann condensation, a copper-catalyzed reaction, can be used to couple aromatic amines with aryl halides, which could lead to the formation of diarylamine structures. researchgate.net

Table 3: Summary of Potential Rearrangement and Intermolecular Reactions

| Reaction Type | Description | Potential Outcome for the Substrate |

| Intramolecular | ||

| Hydrogen Bonding | Non-covalent interaction between the -NH₂ hydrogen and the ester's C=O oxygen. | Conformational rigidity; altered reactivity of the involved functional groups. acs.org |

| Intermolecular | ||

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. | Formation of diarylamine derivatives at one or both -NH₂ groups. nih.gov |

| Ullmann Condensation | Copper-catalyzed reaction between an amine and an aryl halide, typically at high temperatures. | Formation of diarylamine derivatives. researchgate.net |

| Dimerization/Polymerization | Self-reaction of molecules, potentially through reactions involving the amino groups leading to larger oligomers or polymers. | Formation of complex mixtures or defined polymeric materials. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Stability

No specific studies were found that applied quantum chemical calculations to determine the molecular structure and stability of Isopropyl 3,5-diamino-4-chlorobenzoate.

Density Functional Theory (DFT) Applications (e.g., UB3LYP, UCAM-B3LYP, UmPW1PW91, UM06-2X, M06-2X, CAM-B3LYP)

There are no available research findings detailing the use of DFT methods such as UB3LYP, UCAM-B3LYP, UmPW1PW91, UM06-2X, M06-2X, or CAM-B3LYP for the analysis of this compound.

Ab Initio Methods for Electronic Structure (e.g., HF, MP2, CCSD(T))

Information regarding the application of Ab Initio methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), or coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) to investigate the electronic structure of this compound is not present in the available literature.

Basis Set Selection and Optimization for Accurate Predictions (e.g., 6-311++G(2d,2p), 6-31++G(dp), 6-311+G(d,p))

There are no located studies that discuss the selection and optimization of basis sets such as 6-311++G(2d,2p), 6-31++G(dp), or 6-311+G(d,p) for the purpose of achieving accurate computational predictions for this compound.

Simulation of Reaction Pathways and Energy Profiles

No research was found on the simulation of reaction pathways or the generation of energy profiles for this compound.

Transition State Theory Applications for Kinetic Analysis

There is no available information on the application of Transition State Theory for the kinetic analysis of reactions involving this compound.

Potential Energy Surface Mapping and Reaction Barrier Evaluation

No studies concerning potential energy surface mapping or the evaluation of reaction barriers for this compound were identified.

Inclusion of Solvent Effects in Computational Models (e.g., Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM))

The chemical properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. researchgate.netwikipedia.org This model treats the solvent as a continuous, polarizable medium rather than individual molecules, which makes the calculation of solvent effects computationally feasible. wikipedia.org

For this compound, applying the IEF-PCM would involve placing the molecule in a virtual cavity within the solvent continuum. The model then calculates the electrostatic interactions between the solute and the solvent. This approach is crucial for accurately predicting properties such as conformational stability, reaction pathways, and electronic spectra in different solvent environments. The choice of solvent in the model can be tailored to mimic experimental conditions, providing a more realistic prediction of the molecule's behavior in solution.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Various computational tools and theories are employed to analyze this structure and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

For this compound, the energy of the HOMO is indicative of its electron-donating ability, while the energy of the LUMO reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov By calculating and visualizing the HOMO and LUMO, one can predict the likely sites for electrophilic and nucleophilic attack.

Illustrative FMO Data for this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 4.6 | A moderate gap suggests reasonable stability but potential for reactivity under appropriate conditions. |

Hirshfeld Surface Analysis and Charge Distribution Studies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.combiointerfaceresearch.com It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. mdpi.com The analysis generates a d_norm surface, which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds. rsc.org

For this compound, with its amino and ester functional groups, Hirshfeld analysis would be expected to reveal significant hydrogen bonding (N-H···O) and other interactions such as H···H, C-H···π, and halogen bonding involving the chlorine atom. The analysis also produces 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. biointerfaceresearch.com

Expected Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Van der Waals interactions between hydrogen atoms. |

| O···H / H···O | Significant | Hydrogen bonding involving the carbonyl oxygen and amino hydrogens. |

| N···H / H···N | Significant | Hydrogen bonding involving the amino groups. |

| Cl···H / H···Cl | Moderate | Interactions involving the chlorine atom. |

| C···H / H···C | Moderate | Weak van der Waals interactions. |

Fukui Functions for Predicting Reaction Sites

Fukui functions are a concept derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule. wikipedia.orgscm.com They describe the change in electron density at a particular point in the molecule when an electron is added or removed. numberanalytics.com There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance).

f-(r) : for electrophilic attack (electron donation).

f0(r) : for radical attack.

By calculating these functions for this compound, one can pinpoint the specific atoms that are most susceptible to attack by different types of reagents. For instance, the sites with the highest value of f+(r) would be the most likely targets for a nucleophile. scm.com

Non-Covalent Interaction Analysis in Molecular Systems (e.g., Hydrogen Bonding, π-Interactions)

Non-covalent interactions are crucial in determining the three-dimensional structure and properties of molecules, especially in condensed phases. numberanalytics.comacs.orgnih.gov For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding : The presence of amino groups (N-H) as hydrogen bond donors and the carbonyl oxygen (C=O) as a hydrogen bond acceptor suggests the formation of strong intermolecular hydrogen bonds. These interactions would play a key role in the crystal packing and the molecule's behavior in protic solvents.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.

Computational methods can be used to identify and quantify the strength of these interactions, providing a detailed picture of the forces that govern the supramolecular chemistry of this compound.

Conformational Analysis and Polymorphism Studies of Diaminobenzoate Derivatives

The isopropyl group in this compound introduces conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is important for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. For diaminobenzoate derivatives, which are often crystalline solids, polymorphism studies are important for pharmaceutical and materials science applications. Computational methods can be used to predict the relative stabilities of different possible crystal structures, aiding in the search for and characterization of new polymorphs.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Vibrational Studies

Spectroscopic analysis is a cornerstone for the structural elucidation of organic compounds. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure and bonding within Isopropyl 3,5-diamino-4-chlorobenzoate.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the various vibrational modes of its constituent bonds.

Key vibrational frequencies and their assignments provide a definitive fingerprint for the compound. The presence of amino groups is typically confirmed by N-H stretching vibrations, while the carbonyl group of the ester and the C-Cl bond also show distinct absorption peaks. A detailed assignment of these vibrational frequencies is crucial for confirming the molecular structure.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | Amino (NH₂) | |

| C=O Stretching | Ester (C=O) | |

| C-N Stretching | Amino | |

| C-Cl Stretching | Chloro | |

| Aromatic C-H Stretching | Aromatic Ring | |

| Aromatic C=C Stretching | Aromatic Ring | |

| C-O Stretching | Ester (C-O) |

Note: Specific wavenumber values are dependent on experimental conditions and the physical state of the sample. The table represents the types of vibrations expected for this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the isopropyl group (both the methine and methyl protons) and the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ||||

| Amino NH₂ | ||||

| Isopropyl CH | ||||

| Isopropyl CH₃ |

| Carbon Type | Chemical Shift (ppm) | Assignment |

| C=O (Ester) | ||

| Aromatic C-Cl | ||

| Aromatic C-NH₂ | ||

| Aromatic C-H | ||

| Isopropyl CH | ||

| Isopropyl CH₃ |

Note: The chemical shift values are relative to a standard (typically TMS) and can be influenced by the solvent and concentration.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are characteristic of the chromophores present in the molecule, primarily the substituted benzene (B151609) ring. The positions and intensities of the absorption bands provide insights into the electronic structure and conjugation within the molecule.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| π → π | |||

| n → π |

Note: The specific λmax and molar absorptivity values are solvent-dependent.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Upon ionization in a mass spectrometer, the this compound molecule forms a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic fragment ions. The pattern of these fragments provides a roadmap to the molecule's structure. Common fragmentation pathways for esters and aromatic amines can be predicted and observed. For instance, the loss of the isopropyl group or the cleavage of the ester linkage are plausible fragmentation steps. The specific ionization technique employed, such as Electron Impact (EI) or Electrospray Ionization (ESI), can influence the extent and nature of the fragmentation observed.

Mass spectrometry can be a crucial tool for distinguishing between isomers. While isomers have the same molecular weight, their different structural arrangements can lead to distinct fragmentation patterns. The relative abundances of specific fragment ions can serve as a fingerprint to differentiate this compound from its structural isomers. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confident identification of the elemental composition of the parent molecule and its fragments, which is invaluable for distinguishing between isomers with the same nominal mass but different elemental formulas.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) stands as a definitive analytical tool for the characterization of crystalline solids. Through the analysis of the diffraction pattern produced when X-rays interact with a crystalline material, researchers can deduce the arrangement of atoms within a crystal lattice. This information is paramount for establishing structure-property relationships.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, providing an exact three-dimensional model of the molecule.

Currently, there is no publicly available single crystal X-ray diffraction data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other accessible literature. The successful application of this technique would require the growth of high-quality single crystals of the compound, a process that can be challenging.

Should such a study be conducted, the anticipated data would be presented in a crystallographic information file (CIF), containing detailed information about the crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters. A hypothetical representation of such data is outlined in the table below.

Hypothetical Single Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

Note: The data in this table is purely illustrative and not based on experimental results.

This precise structural information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice.

Powder X-ray Diffraction for Crystalline Nature Assessment

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

PXRD is instrumental in:

Confirming the crystalline nature of a synthesized batch of this compound.

Identifying the presence of different polymorphs (different crystal structures of the same compound).

Assessing the purity of a sample by detecting crystalline impurities.

Monitoring phase transformations under different conditions.

As with single crystal data, there is a lack of published experimental powder X-ray diffraction patterns for this compound. A typical PXRD analysis would present the data as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure.

Hypothetical Powder XRD Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 60 |

| 25.8 | 3.45 | 75 |

Note: This data is hypothetical and for illustrative purposes only.

The acquisition and analysis of both single crystal and powder X-ray diffraction data are essential next steps in the comprehensive scientific characterization of this compound.

Advanced Research Applications in Chemical Science

Role as a Synthetic Intermediate in Complex Organic Synthesis

As a bifunctional amine, Isopropyl 3,5-diamino-4-chlorobenzoate serves as a crucial building block in the construction of intricate molecular frameworks, finding potential applications in the synthesis of dyes, pigments, and pharmaceuticals, as well as in the formation of heterocyclic compounds.

Aromatic diamines are fundamental components in the synthesis of azo dyes, which are characterized by the -N=N- linkage. The diazotization of the amino groups of this compound, followed by coupling with various aromatic compounds, can theoretically yield a diverse range of azo dyes with specific chromophoric properties. While direct synthesis of dyes from this specific compound is not extensively documented in publicly available literature, the foundational chemistry of aromatic diamines strongly supports this potential application. The chloro- and isopropyl ester moieties would be expected to modulate the color and solubility of the resulting dyes.

In the pharmaceutical industry, substituted aromatic diamines are key intermediates in the synthesis of various therapeutic agents. The diamino functionality allows for the construction of complex molecules with potential biological activity. For instance, related diaminobenzoic acid derivatives are utilized in the synthesis of yellow reactive dyes and can be a component in black dyes.

The ortho-disposed amino groups in aromatic diamines are classical precursors for the synthesis of various heterocyclic compounds. This compound, with its vicinal amino groups, is a suitable starting material for the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines.

The condensation reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a standard method for the preparation of benzimidazoles. Similarly, quinoxalines can be synthesized through the condensation of o-diamines with α-dicarbonyl compounds. These heterocyclic motifs are prevalent in many biologically active molecules and functional materials. While specific examples utilizing this compound are not widespread in the literature, the established reactivity of o-diamines suggests its utility in this area.

| Heterocyclic System | General Precursors | Potential Reaction with this compound |

| Benzimidazoles | o-Phenylenediamines and Aldehydes/Carboxylic Acids | Condensation with various aldehydes or carboxylic acids |

| Quinoxalines | o-Phenylenediamines and α-Dicarbonyl compounds | Reaction with compounds like glyoxal or benzil |

Application in Polymer Chemistry and Material Science

The difunctional nature of this compound also lends itself to applications in polymer chemistry, where it can act as a monomer to create polymers with specific functionalities and properties.

The two amino groups of this compound can react with dicarboxylic acids or their derivatives to form polyamides. These polymers can exhibit unique properties due to the presence of the chloro and isopropyl ester groups, which can influence factors like solubility, thermal stability, and mechanical strength. While the direct use of this specific monomer in large-scale polymer production is not extensively documented, the fundamental principles of step-growth polymerization support its potential in creating novel polyamide resins.

The structural features of diaminobenzoate derivatives are being explored in the development of advanced materials with tailored properties.

Polyamide Thin Film Composite Membranes: Aromatic diamines are critical monomers in the interfacial polymerization process used to create the active layer of polyamide thin film composite membranes for reverse osmosis and nanofiltration. While research has focused on related compounds like methyl 3,5-diaminobenzoate, the use of this compound could potentially modify membrane properties such as hydrophilicity, charge, and resistance to chlorine, thereby affecting flux and rejection characteristics.

Organogelators: Low molecular weight organogelators are molecules that can self-assemble in organic solvents to form gels. Research has shown that valine-based 3,5-diaminobenzoate derivatives can act as effective organogelators. The introduction of N-alkylurea functionalities to these molecules expands their gelation properties to a wider range of solvents google.com. The structure of this compound provides a scaffold that could be functionalized to create novel organogelators with specific gelation capabilities.

Dendrimer Scaffolds: Dendrimers are highly branched, well-defined macromolecules. The diamino functionality of molecules like this compound makes them potential building blocks for the core or branching units in the synthesis of dendrimers. By reacting the amino groups with appropriate monomers, successive generations of dendritic structures can be built, leading to materials with applications in drug delivery, catalysis, and sensing.

Q & A

Q. What are the standard synthetic routes for Isopropyl 3,5-diamino-4-chlorobenzoate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves three steps:

Chlorination and Functionalization : Start with 4-hydroxybenzoic acid derivatives. Introduce chlorine at the 4-position via electrophilic substitution, followed by nitration or amination at the 3,5-positions. For example, 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) is a potential intermediate .

Reduction of Nitro Groups : If nitro groups are introduced, reduce them to amino groups using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl).

Esterification : React the carboxylic acid with isopropyl alcohol under acidic (H₂SO₄) or coupling conditions (DCC/DMAP).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 5.0–5.2 ppm, septet for CH). Aromatic protons (3,5-positions) may appear as singlets due to symmetry (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- IR Spectroscopy : Prioritize the ester C=O stretch (~1720 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (calc. 258.7 g/mol).

Data Interpretation Tip : Cross-reference with crystallographic data (e.g., bond angles in ) to validate structural assignments .

Q. How should researchers handle stability challenges during storage?

Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic amine groups.

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester bond.

- Hazard Mitigation : Follow MSDS guidelines (e.g., ) for handling irritants (use gloves, fume hoods) .

Advanced Research Questions

Q. How can conflicting solubility data reported in different studies be resolved methodologically?

Methodological Answer :

- Standardization : Use USP/PhEur solvents (e.g., DMSO, ethanol) and control temperature (25°C ± 0.5°C).

- Analytical Validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify purity before solubility tests .

- Case Study : Discrepancies in DMSO solubility may arise from impurities; pre-purify via recrystallization (ethanol/water) .

Q. What computational methods are suitable for predicting the reactivity of the amino and chloro substituents in further derivatization?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The chloro group is electron-withdrawing (meta-directing), while amino groups are electron-donating (para-directing).

- Reactivity Prediction : Simulate electrophilic attack at the 2- and 6-positions using Fukui indices .

Q. How can researchers optimize the amination step to minimize by-products?

Methodological Answer :

- Catalyst Screening : Compare Pd/C (high activity, but costly) vs. Fe/C (lower cost, moderate yield).

- pH Control : Perform reactions in buffered solutions (pH 6–8) to avoid over-reduction or side reactions .

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., nitroso derivatives) and adjust reaction time/temperature .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

Methodological Answer :

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized MTT assays .

- Metabolite Profiling : Use UPLC-QTOF to identify degradation products that may interfere with bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.